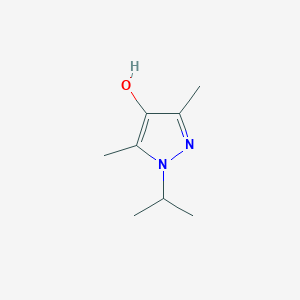![molecular formula C16H14Cl2F6N4O B2801709 2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethanol CAS No. 190437-61-7](/img/structure/B2801709.png)
2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethanol is a useful research compound. Its molecular formula is C16H14Cl2F6N4O and its molecular weight is 463.21. The purity is usually 95%.
BenchChem offers high-quality 2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Applications
- A study by Temple et al. (1983) explores the synthesis of potential anticancer agents, including pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from similar compounds. The synthesized compounds showed effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).
Chemical Ionization and Characterization
- Vatankhah and Moini (1994) characterized fluorinated ethylchloroformate derivatives of protein amino acids using positive and negative chemical ionization gas chromatography/mass spectrometry. This study is relevant due to the use of trifluoroethanol, a compound related to the query chemical (Vatankhah & Moini, 1994).
Complexation Studies
- Research by Mardani et al. (2019) focused on the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with copper(II) and cadmium(II). This study is significant for understanding the complexation behavior of similar chemicals (Mardani et al., 2019).
Protecting Group for Carboxylic Acids
- Elladiou and Patrickios (2012) demonstrated the use of 2-(pyridin-2-yl)ethanol as a protecting group for methacrylic acid, which could be chemically or thermally removed. This application is relevant due to the structural similarity of the compound (Elladiou & Patrickios, 2012).
Reactivity and Synthesis
- A study by Dunn (1999) investigated the activating effect of trifluoromethyl groups in 2-chloro(trifluoromethyl)pyridines, providing insights into the reactivity of related compounds (Dunn, 1999).
Enantioselective Synthesis
- Perrone et al. (2006) focused on the chemoenzymatic scalable route to optically active derivatives, valuable in the synthesis of beta3-adrenergic receptor agonists, demonstrating the utility of related structures in medicinal chemistry (Perrone et al., 2006).
Pd(II) Complex Synthesis
- Research by Montoya et al. (2007) on Pd(II) complexes containing similar ligands sheds light on the coordination chemistry and potential applications of similar compounds (Montoya et al., 2007).
Propiedades
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2F6N4O/c17-11-5-9(15(19,20)21)7-26-13(11)25-1-2-28(3-4-29)14-12(18)6-10(8-27-14)16(22,23)24/h5-8,29H,1-4H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVOAXNASUHUAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCN(CCO)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2F6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


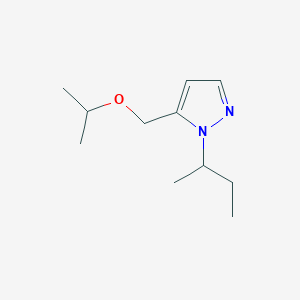

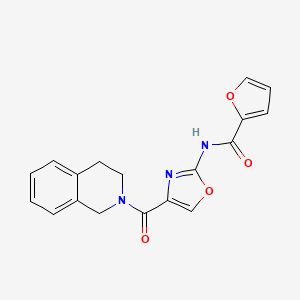
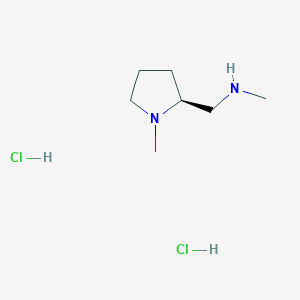

![2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2801637.png)
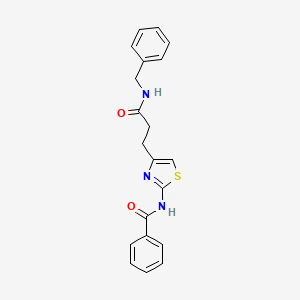
![3-[5-[(4-Chlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-(phenylmethyl)-2-pyridinone](/img/structure/B2801644.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2801645.png)
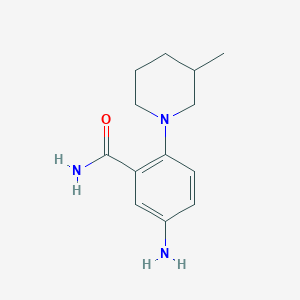
![1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2801647.png)

